6-Fluoro-6-deoxy-d-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

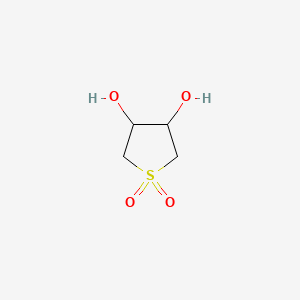

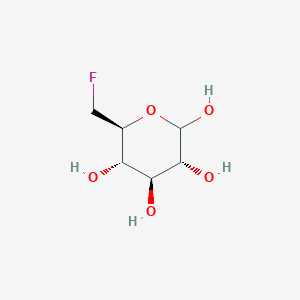

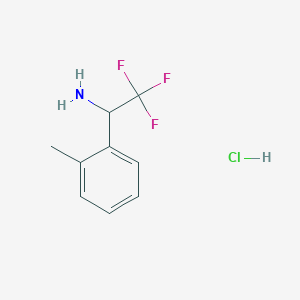

6-Fluoro-6-deoxy-d-glucopyranose is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Conformational Analysis in Solution 6-Fluoro-6-deoxy-D-glucopyranose (6DFG) has been studied for its conformational properties in various solvents. Using 1H and 19F NMR spectroscopy, researchers analyzed the conformation of 6DFG in solutions like methanol, acetone, DMSO, and aqueous solution. These studies provide insights into the molecular structure and behavior of 6DFG in different environments (Abraham, Chambers, & Thomas, 1992).

2. Biochemical Applications The deoxyfluoro-D-glucopyranose 6-phosphates, derivatives of 6DFG, have been prepared and studied for their interaction with enzymes like yeast glucose phosphate isomerase. These compounds have shown to act as substrates for certain enzymes, revealing their potential in biochemical and enzymatic studies (Bessell & Thomas, 1972).

3. Crystal Structure Analysis Research on the crystal structures of fluorinated carbohydrates, including 6DFG, has been conducted to understand their structural properties. Studies like these are crucial for the development of complex carbohydrate-based materials and for understanding the interactions at the molecular level (Zhang, Oliver, & Serianni, 2010).

4. Synthesis and Polymerization Studies 6DFG has been a subject of interest in synthetic chemistry, particularly in the synthesis of regiospecifically fluorinated polysaccharides. These studies explore the possibilities of creating novel materials with specific properties, utilizing the unique characteristics of 6DFG as a building block (Kobayashi & Kondo, 1997).

5. Potential Antitumor Effects There has been research exploring the potential antitumor effects of deoxyfluoro-D-glucopyranoses, including 6DFG. These compounds have been tested against various types of tumors and cell cultures, indicating a potential avenue for therapeutic applications (Bessell, Courtenay, Foster, Jones, & Westwood, 1973).

作用機序

Target of Action

6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Deoxy-6-fluoro-D-glucose, is a pivotal compound in the realm of drug formulation, playing a significant role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .

Mode of Action

It is known that it is produced by nucleophilic reaction of [18f]fluoride with (tetra-acetyl mannose triflate)

Biochemical Pathways

Some c-2-substituted derivatives of d-glucose 6-phosphate, which may include this compound, were found to be competitive inhibitors of glucose phosphate isomerase . This suggests that the compound may play a role in the regulation of glucose metabolism.

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability

Result of Action

It is known that the compound plays a pivotal role in drug formulation for research of various ailments such as diabetes and cancer . This suggests that the compound may have significant effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored at 0 to -20 °c , suggesting that temperature may play a role in its stability

生化学分析

Biochemical Properties

6-Fluoro-6-deoxy-d-glucopyranose interacts with several enzymes and proteins. For instance, it has been found to be a substrate for glucose phosphate isomerase . The nature of these interactions is competitive, as this compound competes with glucose for transport in yeast .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to influence cell function by altering glucose metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes, further influencing cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and glucose phosphate isomerase . It can also affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is actively transported by kidney and intestine . It competes with glucose for transport in yeast . The distribution of this compound within cells and tissues is influenced by these transport mechanisms.

Subcellular Localization

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Fluoro-6-deoxy-d-glucopyranose involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydrogen fluoride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "D-glucose is reacted with hydrogen fluoride to form 6-fluoro-D-glucose.", "6-fluoro-D-glucose is then reacted with sodium methoxide in methanol to form 6-fluoro-6-deoxy-D-glucose.", "6-fluoro-6-deoxy-D-glucose is acetylated with acetic anhydride in the presence of pyridine to form 6-fluoro-6-deoxy-D-glucopyranose." ] } | |

CAS番号 |

34168-77-9 |

分子式 |

C6H11FO5 |

分子量 |

182.15 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

InChIキー |

SHFYXYMHVMDNPY-VFUOTHLCSA-N |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)O)F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)